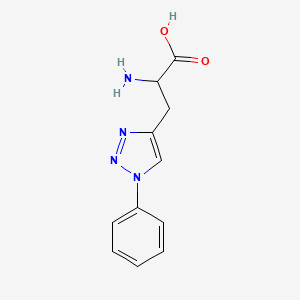

2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

2-amino-3-(1-phenyltriazol-4-yl)propanoic acid |

InChI |

InChI=1S/C11H12N4O2/c12-10(11(16)17)6-8-7-15(14-13-8)9-4-2-1-3-5-9/h1-5,7,10H,6,12H2,(H,16,17) |

InChI Key |

UBNQWHOBMDULIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic Acid

General Synthetic Approach

The synthesis primarily involves the construction of the 1,2,3-triazole ring via the Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an alkyne-functionalized amino acid and an azide derivative. This approach is favored for its mild conditions, regioselectivity, and high yields.

Stepwise Preparation Method

Preparation of Alkyne-Functionalized Amino Acid Intermediate

- Starting Material: (R)- or (S)-propargyl glycine is used as the alkyne-bearing amino acid precursor.

- Protection: The amino group is commonly protected using di-tert-butyl dicarbonate (Boc protection) to prevent side reactions during subsequent steps.

- Reaction Conditions: Methanol as solvent, triethylamine as base, room temperature stirring overnight.

- Outcome: Formation of N-Boc-protected propargyl glycine intermediate suitable for click reaction.

Synthesis of Azide Precursor

- Starting Material: 1-(4-methylbenzenesulfonate)-2-fluoroethanol is converted to 1-azido-2-fluoroethane via nucleophilic substitution with sodium azide.

- Reaction Conditions: Stirring in N,N-dimethylformamide (DMF) at room temperature for 48 hours.

- Outcome: Crude azide intermediate used immediately in the next step without purification.

Click Reaction to Form 1,2,3-Triazole Ring

- Reactants: N-Boc-propargyl glycine and azide intermediate.

- Catalyst: Copper(I) iodide (CuI) with triethylamine as base.

- Solvent: Methanol and DMF mixture.

- Reaction Conditions: Stirring overnight at room temperature.

- Outcome: Formation of N-Boc-protected 2-amino-3-(1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)propanoic acid derivative.

Deprotection and Final Product Isolation

- Deprotection: Removal of Boc group using 1 M aqueous hydrochloric acid in methanol at 60°C for 3 hours.

- Purification: Concentration under reduced pressure, washing with diethyl ether, and precipitation from ethanol/ether mixture.

- Final Product: this compound as a solid with high purity.

Experimental Data and Yields

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Propargyl glycine, di-tert-butyl dicarbonate, MeOH, Et3N, RT overnight | N-Boc-propargyl glycine | ~88 | White solid, m.p. ~62°C |

| Azide Formation | 1-(4-methylbenzenesulfonate)-2-fluoroethanol, NaN3, DMF, RT 48 h | 1-Azido-2-fluoroethane (crude) | Not isolated | Used directly in next step |

| Click Cycloaddition | N-Boc-propargyl glycine, azide, CuI, Et3N, MeOH/DMF, RT overnight | N-Boc-protected triazole amino acid derivative | 78-92 | Colorless oil, solidifies on standing |

| Boc Deprotection | HCl (1 M), MeOH, 60°C, 3 h | Final amino acid product | 74 | Faint yellow solid, decomposes ~201°C |

Research Discoveries and Analytical Characterization

- NMR Spectroscopy: Proton NMR (1H NMR) confirms the presence of characteristic signals for the triazole ring, phenyl substituent, and amino acid backbone.

- Elemental Analysis: Carbon, hydrogen, and nitrogen content matches theoretical values within ±0.4%.

- Melting Points: Consistent with literature, confirming purity.

- Radiolabeling: Fluorine-18 labeled analogs have been synthesized via the same click chemistry route for PET imaging applications, demonstrating the versatility of the synthetic method.

Alternative Synthetic Routes and Considerations

- Some studies have explored different solvents such as acetic acid, DMF, ethanol, and water for related β-amino acid derivatives, but the click reaction in methanol/DMF with copper(I) catalysis remains the most efficient for triazole formation.

- Bases such as triethylamine are preferred for their mildness and compatibility with sensitive functional groups.

- Protecting groups other than Boc may be used depending on downstream applications, but Boc is standard due to ease of removal.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

Oxidation: Triazole N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: It is used in the development of novel materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-Modified Amino Acids

- 2-Amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid (Compound 56, Table S5): This analog lacks the phenyl substituent on the triazole ring. Its charge profile (positively charged at pH 7) mimics histidine but lacks aromatic stabilization, reducing its catalytic utility in enzyme active sites. It serves as a baseline for studying triazole-mediated interactions .

- (S)-[18F]2-Amino-3-(1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)propanoic acid (Compound 65): A fluorine-18 radiolabeled derivative with a 2-fluoroethyl substituent. Its (S)-enantiomer exhibits superior tumor uptake in gliosarcoma models compared to the (R)-form, highlighting stereochemical sensitivity in transporter recognition (e.g., cationic amino acid transporters) .

- 28-[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonylbetulone: A betulin-derived triazole compound with a 4-fluorobenzyl group.

Heterocyclic Amino Acid Derivatives

- 2-Amino-3-(1H-1,3,5-triazol-4-yl)propanoic acid (Compound 57): A 1,3,5-triazole analog.

- Tetrazole Derivatives (1H-1,2,3,5-tetrazol-4-ylpropanoic acid, Compound 58): Tetrazoles are negatively charged at physiological pH, contrasting with triazoles. This charge reversal impacts solubility and interaction with cationic targets (e.g., membrane transporters) .

- Thiazole-Containing Amino Acids (e.g., 2-amino-3-(4-arylthiazolyl)propanoic acids): Thiazole rings introduce sulfur-based electronics and planar rigidity. These compounds exhibit antimycobacterial activity (MIC values: 3.12–12.5 µg/mL against M. tuberculosis H37Ra) with low cytotoxicity (IC50 > 100 µM in HUVECs), suggesting divergent biological applications compared to triazole analogs .

Table 1: Key Comparisons of Triazole-Containing Amino Acids

Biological Activity

2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound featuring a triazole ring and an amino acid backbone. Its unique structure contributes to its diverse biological activities, particularly as a potential agonist at the N-methyl-D-aspartate (NMDA) receptor glycine site. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of the triazole moiety is significant for its biological interactions, allowing it to participate in hydrogen bonding and coordination with metal ions, which are crucial for various biochemical pathways.

Research indicates that this compound selectively interacts with NMDA receptors. The NMDA receptor plays a vital role in synaptic plasticity and memory function. Agonistic activity at this receptor suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Key Points:

- Agonist Activity: Enhances NMDA receptor activity.

- Neuroprotective Effects: Potentially protects against excitotoxicity.

- Therapeutic Applications: May be beneficial in treating cognitive dysfunctions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| NMDA Receptor Agonism | Enhances synaptic transmission and plasticity. |

| Neuroprotection | Reduces neuronal damage from excitotoxicity. |

| Antimicrobial Potential | Exhibits activity against certain bacterial strains. |

Study 1: NMDA Receptor Interaction

A study demonstrated that derivatives of this compound selectively bind to specific subunits of the NMDA receptor. This selectivity indicates a potential for developing targeted therapies for neurological conditions.

Study 2: Antimicrobial Activity

Another research effort highlighted the antimicrobial properties of this compound. It showed effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Study 3: Neuroprotective Properties

In vitro assays indicated that this compound could mitigate neuronal cell death induced by glutamate toxicity, underscoring its neuroprotective capabilities .

Synthesis Methods

Various synthesis methods have been developed for producing this compound. Common reagents include:

- Hydrogen Peroxide : For oxidation reactions.

- Sodium Borohydride : For reduction processes.

These methods allow for modifications that can enhance the pharmacological properties of the compound .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid, and what experimental conditions are critical for optimizing yields?

- Methodology : The synthesis typically involves multi-step protocols, including cycloaddition reactions to form the triazole core, followed by coupling with amino acid precursors. Key steps may include:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions (e.g., EtOH, 80–88% yield) .

- Reductive amination : Use of NaBHCN in methanol at 0°C to room temperature for 24 hours to stabilize intermediates (85–90% yield) .

- Hydrolysis : Concentrated HCl under reflux to cleave protecting groups and yield the final amino acid (70–75% yield) .

- Critical factors : Temperature control during cycloaddition, stoichiometric balance of reagents, and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for structural characterization of this compound and its intermediates?

- Methodology :

- NMR spectroscopy : H and C NMR to confirm regiochemistry of the triazole ring and amino acid backbone. For example, distinct aromatic proton signals (δ 7.2–8.5 ppm) and α-amino acid resonances (δ 3.1–4.0 ppm) .

- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) .

- Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N content within 0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular docking : Screen derivatives against target proteins (e.g., mycobacterial enzymes) to prioritize synthesis .

- Reaction path optimization : Combine computational predictions (e.g., transition state energies) with high-throughput experimentation to reduce trial-and-error approaches .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

- Methodology :

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., halogens, methyl groups) on the phenyl or triazole moieties and correlate changes with bioassay results .

- Dose-response studies : Test analogs at multiple concentrations to identify non-linear effects (e.g., cytotoxicity masking efficacy).

- Meta-analysis : Compare data across studies using standardized assays (e.g., MIC values for antimycobacterial activity) .

Q. What strategies mitigate instability or decomposition during synthesis and storage?

- Methodology :

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amino and carboxyl functionalities during synthesis .

- Storage conditions : Store under inert gas (N) at –20°C in amber vials to prevent oxidation or photodegradation .

- Stability assays : Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days) under varying pH and temperature conditions .

Q. How can advanced NMR techniques resolve spectral overlaps in complex derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings .

- Deuterated solvents : Use DMSO-d or DO to shift exchangeable protons (e.g., NH) out of critical regions.

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or conformational flexibility .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.